molecular formula C6H10FNO2 B13331266 Methyl (R)-3-fluoropyrrolidine-3-carboxylate

Methyl (R)-3-fluoropyrrolidine-3-carboxylate

Cat. No.: B13331266
M. Wt: 147.15 g/mol
InChI Key: VQPLTCRXZJGCLO-ZCFIWIBFSA-N
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Description

Methyl ®-3-fluoropyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug development and synthesis. The presence of the fluorine atom in the pyrrolidine ring enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl ®-3-fluoropyrrolidine-3-carboxylate typically involves the fluorination of a pyrrolidine precursor. One common method is the nucleophilic substitution reaction where a fluorine source, such as diethylaminosulfur trifluoride (DAST), is used to introduce the fluorine atom into the pyrrolidine ring. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent .

Industrial Production Methods: In an industrial setting, the production of Methyl ®-3-fluoropyrrolidine-3-carboxylate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl ®-3-fluoropyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl ®-3-fluoropyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs for neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of Methyl ®-3-fluoropyrrolidine-3-carboxylate involves its interaction with specific molecular targets in the body. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Methyl ®-3-fluoropyrrolidine-3-carboxylate can be compared with other fluorinated pyrrolidine derivatives:

Properties

Molecular Formula

C6H10FNO2

Molecular Weight

147.15 g/mol

IUPAC Name

methyl (3R)-3-fluoropyrrolidine-3-carboxylate

InChI

InChI=1S/C6H10FNO2/c1-10-5(9)6(7)2-3-8-4-6/h8H,2-4H2,1H3/t6-/m1/s1

InChI Key

VQPLTCRXZJGCLO-ZCFIWIBFSA-N

Isomeric SMILES

COC(=O)[C@]1(CCNC1)F

Canonical SMILES

COC(=O)C1(CCNC1)F

Origin of Product

United States

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